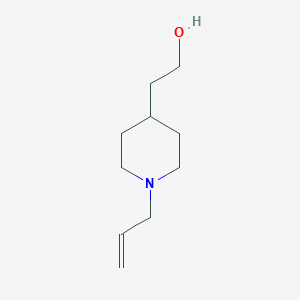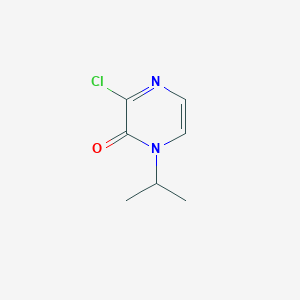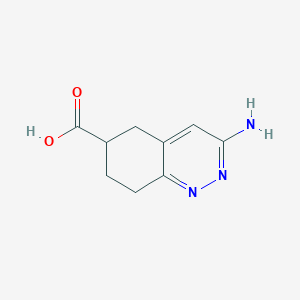![molecular formula C11H21NO B1488518 1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol CAS No. 1183270-73-6](/img/structure/B1488518.png)
1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol
Overview
Description
1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol, also known as ‘CPMCH’, is an organic compound that has been studied extensively in recent years. Its unique structure and properties have led to its application in a variety of scientific research fields, including biochemistry, physiology, and lab experiments. Additionally, the paper will explore the advantages and limitations of using CPMCH in lab experiments, and provide a list of possible future directions for CPMCH research.
Scientific Research Applications
Intramolecular Cyclization
- Murai, Ono, and Masamune (1976) examined the intramolecular cyclization of 3,4-epoxy-alcohols, such as 1-(βγ-Epoxypropyl)cyclohexan-1-ol. They discovered that treating this compound with a base in aqueous Me2SO resulted in oxetans as main products, while anhydrous conditions led to the formation of an oxolan dimer. This research highlights the significant role of reaction conditions in determining the products of intramolecular cyclization involving cyclohexan-1-ol derivatives (Murai, Ono, & Masamune, 1976).
Synthesis and Characterization of Schiff Base Ligand
- Ikram et al. (2015) conducted a study on the synthesis and characterization of transition metal complexes with a novel amino acid bearing Schiff base ligand derived from [1-(aminomethyl)cyclohexyl]acetic acid. Their research focused on spectroscopic characterization and single crystal diffraction, revealing insights into the structural and thermal stabilities of these compounds, and their potential applications in free radical scavenging and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Hydrogen Bonding in Anticonvulsant Enaminones
- Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate. Their research provided insights into the conformation and hydrogen bonding interactions in these compounds, which are structurally related to 1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol (Kubicki, Bassyouni, & Codding, 2000).
New Mannich Base Synthesis
- Hussein and Yousif (2021) focused on the preparation and characterization of a new Mannich β-amino carbonyl compound: (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one. This study sheds light on the synthesis and spectral characterization of novel Mannich bases, which are relevant to the scientific research of 1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol derivatives (Hussein & Yousif, 2021).
properties
IUPAC Name |
1-[(cyclopropylmethylamino)methyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO/c13-11(6-2-1-3-7-11)9-12-8-10-4-5-10/h10,12-13H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDRBFLKQBBXLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CNCC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(azetidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1488436.png)
![3-(azetidin-3-yl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488437.png)
![3-(azetidin-3-yl)-2-ethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1488438.png)
![1-({[(Oxolan-2-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488439.png)

![(3,3-Dimethylbutan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1488443.png)
![(3,3-Dimethylbutan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1488444.png)




![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)
